molecular formula C9H9LiN4O2 B2936843 Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 2377032-44-3

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2936843
CAS No.: 2377032-44-3
M. Wt: 212.14
InChI Key: RPUNCPGBJCFALM-UHFFFAOYSA-M
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Description

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a lithium salt derivative of the ethyl ester precursor, ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2) . The lithium salt is synthesized via hydrolysis or ion exchange, replacing the ethyl ester group with a lithium carboxylate. This modification enhances solubility in polar solvents and may influence biological activity due to improved bioavailability.

The parent ester is a bicyclic heteroaromatic compound featuring a triazolo-pyrimidine core with methyl and ethyl substituents at positions 5 and 2, respectively .

Properties

IUPAC Name

lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUNCPGBJCFALM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NN2C(=CC(=NC2=N1)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-44-3
Record name lithium 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common method is the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which allows for a catalyst-free synthesis[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain duration to ensure complete conversion[{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the triazolo[1,5-a]pyrimidine core, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions tailored to the specific reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound and its derivatives may be studied for their biological activity, such as potential antimicrobial or anticancer properties.

  • Medicine: : Research may explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system . For example, in drug development, the compound may bind to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2)

Key Features :

  • Structure : Ethyl ester at position 7, methyl at position 3.
  • Molecular Formula : C₉H₁₀N₄O₂.
  • Applications : Serves as a precursor for lithium salts and other derivatives.

Differences from Lithium Salt :

  • The ethyl ester group reduces polarity, making the compound less water-soluble.
  • Biological activity may differ due to esterase susceptibility, whereas the lithium salt offers enhanced stability in aqueous environments .

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8)

Key Features :

  • Structure : Methyl groups at positions 5 and 7, ethyl ester at position 4.
  • Molecular Formula : C₁₀H₁₂N₄O₂.

Comparison :

  • No lithium salt derivative is reported for this compound, limiting its utility in ionic applications .

Ethyl 7-chloromethyl-5-(2-chlorophenyl)-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxylate

Key Features :

  • Structure : Chloromethyl and 2-chlorophenyl substituents, tetrahydro core.
  • Molecular Formula : C₁₇H₁₇Cl₂N₅O₃.

Comparison :

  • The tetrahydro core (saturated pyrimidine ring) reduces aromaticity, altering electronic properties.

Ethyl 3-(2-hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidine-6-carboxylate

Key Features :

  • Structure : Hydroxyphenyl group at position 3, methyl at position 5.
  • Molecular Formula : C₁₈H₁₇N₃O₃.
  • Spectral Data : IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O); ¹H-NMR confirms aromatic and ester protons .

Comparison :

  • The hydroxyphenyl group introduces hydrogen-bonding capacity, improving interactions with biological targets.
  • Higher molecular weight (452.5 g/mol) compared to the lithium salt’s precursor (222.2 g/mol) may affect pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate Li⁺, 5-methyl, 2-ethyl C₈H₇LiN₄O₂ Carboxylate, triazolo core High polarity, aqueous solubility
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate 5-methyl, 7-ethyl ester C₉H₁₀N₄O₂ Ester, triazolo core Precursor for lithium salts
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5,7-dimethyl, 6-ethyl ester C₁₀H₁₂N₄O₂ Ester, dual methyl Steric hindrance
Ethyl 3-(2-hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidine-6-carboxylate 3-hydroxyphenyl, 7-methyl C₁₈H₁₇N₃O₃ Hydroxyl, ester Hydrogen-bonding capability

Biological Activity

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

The synthesis of lithium derivatives of triazolo-pyrimidines often involves various methods such as the Biginelli reaction or palladium-catalyzed coupling reactions. The specific compound in focus can be synthesized through a multi-step process involving the formation of the triazolo ring followed by carboxylation. The chemical structure includes a triazole moiety fused with a pyrimidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds within the triazolo-pyrimidine family exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including MDA-MB453 and MCF-7 cells with IC50 values ranging from 15.3 µM to 29.1 µM for different analogs . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 12A5498.43
Compound 14HepG20.0227

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds derived from similar triazolo-pyrimidine structures have demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have shown effectiveness against E. coli and S. aureus with varying degrees of potency .

Table 2: Antimicrobial Efficacy of Triazolo-Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CA. flavus20 µg/mL

Neuroprotective Effects

There is emerging evidence suggesting that triazolo-pyrimidines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Compounds have been shown to inhibit acetylcholinesterase (AChE) activity with IC50 values significantly lower than standard drugs like galantamine . This suggests a potential role in enhancing cognitive function through cholinergic modulation.

Table 3: AChE Inhibition by Triazolo-Pyrimidines

CompoundIC50 (µM)
Lithium derivative20.15 ± 0.44
Galantamine4.82 ± 0.75

Case Studies

A recent study conducted on a series of triazolo-pyrimidine derivatives highlighted their potential as dual-action agents against both cancer cells and microbial pathogens. The study utilized various cell lines and microbial strains to assess the therapeutic efficacy and safety profiles of these compounds.

Case Study Summary:

  • Objective : Evaluate anticancer and antimicrobial properties.
  • Methodology : In vitro assays on cancer cell lines (MCF-7, A549) and microbial tests against E. coli and S. aureus.
  • Findings : Several derivatives exhibited promising results with low IC50 values against cancer cells and effective MIC against bacteria.

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